molecular formula C20H17FN2O2S2 B6530036 N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide CAS No. 946199-12-8

N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6530036
CAS No.: 946199-12-8
M. Wt: 400.5 g/mol
InChI Key: QOKCFTWNEQRAII-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C20H17FN2O2S2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.07154830 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is generally understood that drugs exert their effects by interacting with specific targets, such as receptors, enzymes, or transport proteins, within the body .

Mode of Action

The mode of action of a drug refers to the specific biochemical interaction through which it produces its pharmacological effect . Without specific information on the compound “F5084-0219”, it’s challenging to provide a detailed explanation of its mode of action. Typically, a drug molecule binds to its target, leading to a series of biochemical events that result in the drug’s therapeutic effect .

Biochemical Pathways

In general, when a drug interacts with its target, it can modulate a biochemical pathway, leading to changes in the physiological state of the cells and ultimately the body .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. These properties greatly influence a drug’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body .

Result of Action

Typically, the result of a drug’s action can range from the modulation of a single protein function to wide-ranging effects on a cell’s function or even an organism’s physiology .

Action Environment

The action environment of a drug refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence a drug’s efficacy and stability . Without specific information on “F5084-0219”, it’s difficult to discuss how environmental factors might influence its action.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-13-7-8-15(9-17(13)21)22-19(25)10-16-11-26-20(23-16)27-12-18(24)14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKCFTWNEQRAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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